Lophiraic acid

Descripción

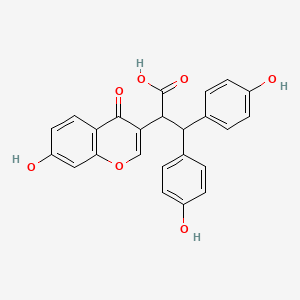

Lophiraic acid is a biflavonoid-related polyphenol primarily isolated from Lophira alata and species of the Ochna genus (e.g., Ochna holtzii, Ochna afzelii) . Structurally, it belongs to a class of dimeric flavonoids characterized by the linkage of two flavonoid monomers through carbon-carbon or ether bonds. Notably, Murakami et al. (1991) reported that this compound failed to inhibit tumor promoter-induced biological responses in vitro and in vivo, contrasting sharply with its structural analog lophirone A .

Propiedades

Número CAS |

135101-74-5 |

|---|---|

Fórmula molecular |

C24H18O7 |

Peso molecular |

418.4 g/mol |

Nombre IUPAC |

2-(7-hydroxy-4-oxochromen-3-yl)-3,3-bis(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C24H18O7/c25-15-5-1-13(2-6-15)21(14-3-7-16(26)8-4-14)22(24(29)30)19-12-31-20-11-17(27)9-10-18(20)23(19)28/h1-12,21-22,25-27H,(H,29,30) |

Clave InChI |

MPBYOMBHFPPOCP-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(C3=COC4=C(C3=O)C=CC(=C4)O)C(=O)O)O |

SMILES canónico |

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(C3=COC4=C(C3=O)C=CC(=C4)O)C(=O)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Lophiraic acid; |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Lophirone A

Lophirones B and C

Biflavonoids from Ochna macrocalyx

Functional Comparison with Other Polyphenols

Asiatic Acid

Green Tea Polyphenols (EGCG)

Key Findings and Limitations

Structural-Activity Relationships (SAR)

- Dimerization: Biflavonoids like lophirone A and lophirones exhibit enhanced bioactivity compared to monomeric flavonoids due to increased molecular stability and target affinity .

- Substituent Effects : Hydroxyl and methoxy groups at specific positions (e.g., C-3' and C-4') correlate with PKC inhibition and cytotoxicity .

Divergent Efficacy of Lophiraic Acid

- Despite structural similarity to lophirone A, this compound lacks inhibitory effects in short-term assays, likely due to steric hindrance or reduced bioavailability .

Comparative Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.